4-methyl-3-[methyl(methylsulfonyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide -

4-methyl-3-[methyl(methylsulfonyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide

Catalog Number: EVT-4610806
CAS Number:
Molecular Formula: C17H27N3O4S
Molecular Weight: 369.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Compound Description: This compound is a potent and selective histone deacetylase (HDAC) inhibitor. It exhibits strong inhibitory activity against class I HDAC isoforms and demonstrates antitumor activity in vitro and in vivo against human myelodysplastic syndrome (SKM-1) cell lines. []

Relevance: This compound, like 4-methyl-3-[methyl(methylsulfonyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide, features a benzamide core structure. This shared core suggests potential similarities in their binding affinities and interactions with specific target proteins, although their pharmacological profiles may differ. []

Imatinib (4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino] phenyl]benzamide)

Compound Description: Imatinib is a widely used therapeutic agent for the treatment of leukemia. It functions as a tyrosine kinase inhibitor, specifically targeting the activity of the BCR-ABL tyrosine kinase. []

Relevance: Imatinib and 4-methyl-3-[methyl(methylsulfonyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide both share a benzamide group within their structures. This shared structural motif can potentially contribute to similar binding interactions with target proteins. []

AKE-72 (3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide)

Compound Description: AKE-72 is a potent pan-BCR-ABL inhibitor that demonstrates efficacy against various imatinib-resistant mutants, including the T315I gatekeeper mutation. []

Relevance: AKE-72, like 4-methyl-3-[methyl(methylsulfonyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide, shares a benzamide core structure. This similarity suggests that both compounds might exhibit overlapping binding patterns with certain target proteins. []

N-{[(2S)-4-(3,4-Difluorobenzyl)morpholin-2-yl]methyl}-2-{3-[(methylsulfonyl)amino] phenyl}acetamide

Compound Description: This compound acts as a CCR3 antagonist and is under investigation for its potential in treating inflammatory conditions. []

Relevance: This compound and 4-methyl-3-[methyl(methylsulfonyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide share a key structural element: a methylsulfonylamino group attached to a phenyl ring. This shared moiety suggests that both compounds might interact with similar binding pockets within target proteins. []

(3-Trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]benzamide (AN-024)

Compound Description: AN-024 is an intermediate compound used in the preparation of Nilotinib. []

Relevance: This compound and 4-methyl-3-[methyl(methylsulfonyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide share a benzamide group connected to a substituted phenyl ring. This common structural feature suggests that these compounds might exhibit similar binding preferences. []

N-(2-Methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)propyl)benzamide

Compound Description: This compound is synthesized from L-valine methyl ester hydrochloride through a series of reactions, culminating in the formation of the target oxadiazole derivative. []

Relevance: This compound and 4-methyl-3-[methyl(methylsulfonyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide belong to the same broad chemical class of benzamide derivatives. They both feature a benzamide group, a common pharmacophore in medicinal chemistry, suggesting potential similarities in their interactions with biological targets. []

2-Methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide

Compound Description: This compound has a novel, thermodynamically stable crystalline modification, potentially offering advantages for the stability of suspension formulations. []

Relevance: This compound and 4-methyl-3-[methyl(methylsulfonyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide both possess a methylsulfonyl group linked to a benzamide moiety. This structural resemblance suggests a possible commonality in their binding interactions with specific biological targets. []

Benzyl N-3-(4-chlorophenyl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]-N-[3-(4-pyridyl)-1-[2-(4-pyridyl)ethyl]propyl] propanamide (Timcodar)

Compound Description: Timcodar is investigated for its potential use in the treatment of mycobacterial infections, specifically targeting Mycobacterium tuberculosis. []

Relevance: While Timcodar has a more complex structure than 4-methyl-3-[methyl(methylsulfonyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide, both share a benzamide core, suggesting a possible overlap in their binding affinities toward specific biological targets. []

Nilotinib (4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide)

Compound Description: Nilotinib is a tyrosine kinase inhibitor used as an anti-leukemia agent in the treatment of various cancers. [, , ]

Relevance: Both Nilotinib and 4-methyl-3-[methyl(methylsulfonyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide feature a benzamide core structure, suggesting a possible similarity in their binding preferences to certain target proteins. [, , ]

(E)-2-{[1-(3,11-Dimethyl-4-methylene-10-oxo-1-phenyl-4,5,10,11-tetrahydro-1H-benzo[b]pyrazolo[3,4-f][1,5]diazocin-5-yl)ethylidene]amino}-N-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide

Compound Description: The central eight-membered ring in this compound deviates from the ideal boat conformation due to steric hindrance. The molecule exhibits C(ar)—H⋯O hydrogen bonds, forming a three-dimensional network in its crystal structure. []

Relevance: This compound and 4-methyl-3-[methyl(methylsulfonyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide share a common benzamide core structure. This shared structural feature could imply potential similarities in their binding interactions with particular biological targets, although their overall pharmacological profiles might differ. []

N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinoline amine (Lapatinib)

Compound Description: Lapatinib, also known as GW572016, is a tyrosine kinase inhibitor. It's used in combination with other medications to treat advanced or metastatic breast cancers that overexpress HER2 (ErbB2). [, , ]

Relevance: Both Lapatinib and 4-methyl-3-[methyl(methylsulfonyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide possess a methylsulfonyl group within their structures. This shared moiety suggests they might exhibit similar binding interactions with certain target proteins. [, , ]

N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}arylamides and Derivatives

Compound Description: These compounds are synthesized through the reaction of N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfonamides with N-chloramides. They have shown bactericidal and fungicidal activity. [, ]

Relevance: These compounds, particularly N-{2-hydroxy-5-[(4-methylbenzene-1-sulfonyl)amino]phenyl}benzamide and N-{2-hydroxy-3-methyl-5-[(4-methylbenzene-1-sulfonyl)amino]phenyl}benzamide, exhibit structural similarity to 4-methyl-3-[methyl(methylsulfonyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide. All structures incorporate a benzamide group and a sulfonamide group, suggesting they might share similar binding modes with certain protein targets. [, ]

Properties

Product Name

4-methyl-3-[methyl(methylsulfonyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide

IUPAC Name

4-methyl-3-[methyl(methylsulfonyl)amino]-N-(3-morpholin-4-ylpropyl)benzamide

Molecular Formula

C17H27N3O4S

Molecular Weight

369.5 g/mol

InChI

InChI=1S/C17H27N3O4S/c1-14-5-6-15(13-16(14)19(2)25(3,22)23)17(21)18-7-4-8-20-9-11-24-12-10-20/h5-6,13H,4,7-12H2,1-3H3,(H,18,21)

InChI Key

CHEJBECEGLEUJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCCN2CCOCC2)N(C)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.